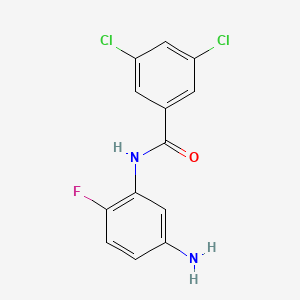

N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

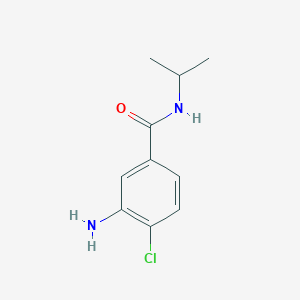

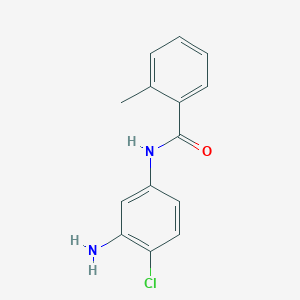

The compound N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which share the benzamide core and the presence of an amino group on the aromatic ring, although they differ in their substitution patterns and additional functional groups . The second paper discusses

Scientific Research Applications

Synthesis and Characterization

- Studies on compounds with similar structural motifs, including various halogenated benzamides and fluoro-anilines, focus on synthetic methodologies, characterization, and differentiation of regioisomers. For instance, research has been conducted on the synthesis and analytical characterization of research chemicals with pyrazole core structures, highlighting the importance of accurate identification and the potential for mislabeling in research chemicals (McLaughlin et al., 2016).

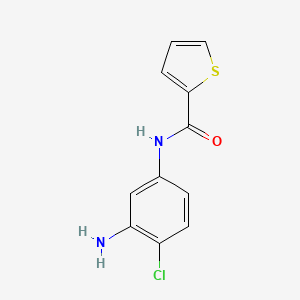

Potential Biological Activities

- Several studies investigate the biological activities of compounds containing similar structural features, such as antibacterial and anticancer properties. For example, research on thiourea derivatives with dichlorophenyl motifs has examined their interaction with bacterial cells and demonstrated significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

- Another area of interest is the synthesis of amino acid ester derivatives containing 5-fluorouracil for antitumor activity, showcasing the potential of incorporating fluorinated motifs into therapeutic agents (Xiong et al., 2009).

Chemical Transformations and Environmental Stability

- Research on the transformations of herbicides in soil, including compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, provides insights into environmental degradation processes and the formation of by-products. This highlights the relevance of studying the environmental stability and degradation pathways of chemically related compounds (Yih et al., 1970).

properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O/c14-8-3-7(4-9(15)5-8)13(19)18-12-6-10(17)1-2-11(12)16/h1-6H,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXCEVIZANUMCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-3,5-dichlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341148.png)

![2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341149.png)

![3-[(2,2-Dimethylpropanoyl)amino]-4-methylbenzoic acid](/img/structure/B1341173.png)